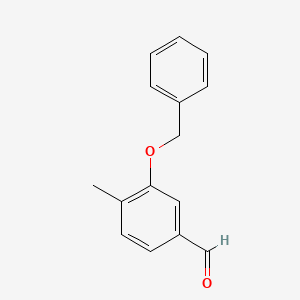

3-(Benzyloxy)-4-methylbenzaldehyde

Description

Properties

IUPAC Name |

4-methyl-3-phenylmethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-12-7-8-14(10-16)9-15(12)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKUDZOTZLOZAII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Comprehensive Chemical Transformations of 3 Benzyloxy 4 Methylbenzaldehyde

Reactions of the Aldehyde Functionality

The aldehyde group is the most reactive site in 3-(benzyloxy)-4-methylbenzaldehyde, undergoing a variety of transformations that are central to its utility as a synthetic intermediate. The reactivity of the aldehyde is influenced by the electronic effects of the substituents on the aromatic ring. The benzyloxy group at the meta position and the methyl group at the para position both have an impact on the electrophilicity of the carbonyl carbon. Aromatic aldehydes are generally less reactive than aliphatic aldehydes in nucleophilic addition reactions due to the electron-donating resonance effect of the aromatic ring, which makes the carbonyl group less electrophilic. pressbooks.pub

Oxidative Transformations and Reaction Kinetics

The aldehyde functionality of this compound can be readily oxidized to the corresponding carboxylic acid, 3-(benzyloxy)-4-methylbenzoic acid. This transformation is a common and important reaction in organic synthesis. Various oxidizing agents can be employed to achieve this conversion, with the choice of reagent often depending on the desired reaction conditions and the presence of other functional groups in the molecule.

Common oxidizing agents for aldehydes include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and silver oxide (Ag2O). The reaction kinetics are influenced by factors such as temperature, solvent, and the concentration of the oxidizing agent. For instance, the oxidation of related benzaldehydes has been studied, and these studies provide insights into the potential reactivity of this compound. For example, the oxidation of 3,4-dihydroxybenzaldehyde (B13553) (a related compound) can lead to the formation of quinone-type structures under certain conditions, highlighting the potential for complex reaction pathways. nih.gov

In some cases, oxidative amidation can occur, where the aldehyde is converted into an amide in the presence of an amine and an oxidizing agent. For example, the oxidative amidation of 4-methylbenzaldehyde (B123495) with DMF has been reported using a heterogeneous cobalt-based catalyst. researchgate.net This suggests that this compound could potentially undergo similar transformations.

Table 1: Oxidative Transformations of Benzaldehyde (B42025) Derivatives

| Starting Material | Oxidizing Agent/Conditions | Product | Reference |

| 4-Methylbenzaldehyde | Co-based catalyst, DMF | N,N-Dimethyl-4-methylbenzamide | researchgate.net |

| 3,4-Dihydroxybenzaldehyde | Tyrosinase | Quinone species | nih.gov |

Reductive Pathways and Stereochemical Control

The aldehyde group of this compound can be reduced to a primary alcohol, (3-(benzyloxy)-4-methylphenyl)methanol. This reduction is typically achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). youtube.com Sodium borohydride is a milder reducing agent and is often preferred for its selectivity, as it will not typically reduce other functional groups like esters or carboxylic acids. Lithium aluminum hydride is a much stronger reducing agent and will reduce a wider range of functional groups.

The reduction of an aldehyde to an alcohol proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide. libretexts.org For a prochiral aldehyde like this compound, the addition of a hydride can in principle lead to a racemic mixture of the alcohol product if no chiral influence is present. However, by using chiral reducing agents or catalysts, it is possible to achieve stereochemical control and produce one enantiomer of the alcohol in excess. While specific studies on the stereoselective reduction of this compound were not found in the initial search, this is a well-established strategy in organic synthesis.

Nucleophilic Addition Reactions and Subsequent Conversions

The carbonyl carbon of the aldehyde group in this compound is electrophilic and susceptible to attack by a wide range of nucleophiles. pressbooks.pub This reactivity is fundamental to many of its applications in synthesis.

Nucleophilic addition reactions involve the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. pressbooks.publibretexts.org This intermediate can then be protonated to yield an alcohol or undergo further transformations. The reactivity of the aldehyde is enhanced by the partial positive charge on the carbonyl carbon. libretexts.org

Common nucleophiles that react with aldehydes include:

Grignard reagents (R-MgX): These organometallic reagents add an alkyl or aryl group to the aldehyde, forming a secondary alcohol after workup. youtube.com

Organolithium reagents (R-Li): Similar to Grignard reagents, these also add an alkyl or aryl group to the aldehyde.

Cyanide ion (CN-): This reaction forms a cyanohydrin, which can be a versatile intermediate for the synthesis of alpha-hydroxy acids and other compounds.

Amines: Primary amines react with aldehydes to form imines (Schiff bases), while secondary amines form enamines. youtube.commdpi.comresearchgate.net These reactions are often reversible and can be catalyzed by acid.

Table 2: Examples of Nucleophilic Addition to Benzaldehydes

| Benzaldehyde Derivative | Nucleophile | Product Type | Reference |

| Benzaldehyde | Methylmagnesium bromide | Secondary alcohol | youtube.com |

| Benzaldehyde | Ammonia | Imine | youtube.com |

| 2-Nitrobenzaldehyde | 4-Amino-3,5-dimethyl-1,2,4-triazole | Hemiaminal | mdpi.comresearchgate.net |

This table provides general examples of nucleophilic additions to benzaldehydes.

Condensation Reactions Leading to Diverse Scaffolds

Condensation reactions are a powerful tool for carbon-carbon bond formation and are widely used in the synthesis of complex molecules. This compound can participate in various condensation reactions, leveraging the reactivity of its aldehyde group.

The aldol (B89426) condensation is a reaction between two carbonyl compounds, one of which must have an alpha-hydrogen. chegg.commagritek.com Since this compound lacks alpha-hydrogens, it cannot enolize and act as the nucleophilic partner in a classical aldol reaction. However, it can act as the electrophilic partner in a crossed or mixed aldol condensation with another carbonyl compound that can form an enolate. chegg.com This is a valuable strategy to avoid self-condensation of the enolizable partner. chegg.comstackexchange.com

For example, in a reaction with a ketone like acetone (B3395972) under basic conditions, the enolate of acetone would attack the carbonyl carbon of this compound. The initial aldol addition product, a β-hydroxy ketone, can then undergo dehydration to form an α,β-unsaturated ketone, a chalcone-like structure. chegg.com

The Knoevenagel condensation is a modification of the aldol condensation where the nucleophile is an active methylene (B1212753) compound, a compound with a CH2 group flanked by two electron-withdrawing groups (e.g., malonic acid, diethyl malonate, cyanoacetic acid). wikipedia.orgorganicreactions.orgsigmaaldrich.com This reaction is typically catalyzed by a weak base, such as an amine. wikipedia.orgorganicreactions.org

This compound can readily undergo Knoevenagel condensation with various active methylene compounds to produce a wide range of α,β-unsaturated products. wikipedia.org The initial product is a result of nucleophilic addition followed by dehydration. wikipedia.orgsigmaaldrich.com

A significant application of the Knoevenagel condensation is the Doebner modification, which utilizes malonic acid as the active methylene compound in the presence of pyridine (B92270). wikipedia.orgorganic-chemistry.org This reaction leads to the formation of a cinnamic acid derivative, as the initial condensation product undergoes decarboxylation. wikipedia.orgresearchgate.net Therefore, reacting this compound with malonic acid under Doebner conditions would yield 3-(benzyloxy)-4-methylcinnamic acid.

Table 3: Knoevenagel Condensation of Benzaldehydes

| Benzaldehyde Derivative | Active Methylene Compound | Catalyst/Conditions | Product Type | Reference |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine, ethanol | Enone | wikipedia.org |

| Acrolein | Malonic acid | Pyridine | trans-2,4-Pentadienoic acid | wikipedia.org |

| Various benzaldehydes | Malonic acid | Amine/ammonium salts | α,β-Unsaturated acids | researchgate.net |

This table illustrates the versatility of the Knoevenagel condensation with various benzaldehydes.

Schiff Base Formation and Coordination Chemistry

The aldehyde functional group in this compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. This reaction is a cornerstone of organic synthesis, providing a pathway to a diverse range of compounds and ligands for coordination chemistry. The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by dehydration.

While specific studies on the coordination chemistry of Schiff bases derived directly from this compound are not extensively documented in the literature, the principles of coordination chemistry can be applied. The resulting Schiff base ligands, featuring a C=N-R linkage, are capable of coordinating with various metal ions through the nitrogen atom of the imine and potentially other donor atoms within the R-group or the benzaldehyde moiety. The steric and electronic properties of the substituents on both the aldehyde and the amine influence the stability and geometry of the resulting metal complexes.

In a related context, this compound has been utilized in the synthesis of more complex molecules. For instance, it reacts with nitroethane in a Henry reaction to produce 1-(3-(benzyloxy)-4-methylphenyl)-2-nitroprop-1-ene. This intermediate can then be reduced to the corresponding amine, demonstrating the reactivity of the aldehyde group in C-C bond formation. mdma.chmdma.ch

Reactions Involving the Benzyloxy Ether Group

The benzyloxy group serves as a common protecting group for phenols due to its relative stability and the various methods available for its cleavage.

Selective Deprotection Methodologies

The removal of the benzyl (B1604629) group from the 3-benzyloxy-4-methylbenzaldehyde framework is a critical step in synthetic pathways where a free hydroxyl group is required in the final product. A prevalent method for this deprotection is catalytic hydrogenation.

In the synthesis of a 3-hydroxy-4-methyl derivative of amphetamine, a precursor derived from this compound, the benzyloxy group was successfully removed by catalytic hydrogenation to yield the desired phenolic compound. mdma.chmdma.ch This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), to cleave the benzylic C-O bond.

| Deprotection Method | Reagents | Product | Reference |

| Catalytic Hydrogenation | H₂, Pd/C | 3-Hydroxy-4-methylbenzaldehyde (B1330486) derivative | mdma.chmdma.ch |

Rearrangement and Functionalization of the Benzylic Position

Currently, there is a lack of specific literature detailing rearrangement and functionalization reactions at the benzylic position of the ether group in this compound. However, general methodologies for the oxidation of benzylic ethers exist, which could potentially be applied to this compound.

Aromatic Ring Functionalization and Derivatization Strategies

The aromatic ring of this compound is susceptible to functionalization through various reactions, including electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution on Substituted Benzaldehydes

The substituents on the benzene (B151609) ring of this compound, namely the benzyloxy group, the methyl group, and the aldehyde group, direct the position of incoming electrophiles. The benzyloxy and methyl groups are ortho-, para-directing activators, while the aldehyde group is a meta-directing deactivator. libretexts.orglibretexts.org

The directing effects of these groups are additive. The powerful activating and ortho-, para-directing nature of the benzyloxy group, along with the activating effect of the methyl group, would likely dominate over the deactivating meta-directing effect of the aldehyde. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the activating groups. Given the substitution pattern, the most probable sites for electrophilic attack are the positions ortho to the benzyloxy group and meta to the aldehyde.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.commsu.edu The specific conditions for these reactions would need to be optimized for this compound to achieve the desired regioselectivity and yield.

| Substituent | Position | Effect on Reactivity | Directing Effect |

| -OCH₂Ph (Benzyloxy) | 3 | Activating | Ortho, Para |

| -CH₃ (Methyl) | 4 | Activating | Ortho, Para |

| -CHO (Aldehyde) | 1 | Deactivating | Meta |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govacs.org While there are no specific reports of palladium-catalyzed cross-coupling reactions using this compound as a substrate, its derivatives could potentially participate in such transformations. For instance, if a halogen were introduced onto the aromatic ring via electrophilic aromatic substitution, the resulting aryl halide could undergo a variety of palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings. youtube.comresearchgate.netrsc.org

These reactions would allow for the introduction of a wide range of substituents, including alkyl, aryl, and alkynyl groups, further diversifying the chemical space accessible from this compound. The choice of catalyst, ligand, base, and reaction conditions would be crucial for the success of these transformations.

Cascade, Domino, and Multicomponent Reactions Incorporating this compound

Cascade, domino, and multicomponent reactions represent highly efficient synthetic strategies in organic chemistry, allowing for the construction of complex molecular architectures from simple starting materials in a single operation. These reactions are characterized by the formation of multiple chemical bonds in a sequential manner without the isolation of intermediates, thereby reducing reaction time, cost, and waste generation. Aromatic aldehydes are pivotal building blocks in a vast array of these transformations. While specific research detailing the participation of this compound in such reactions is not extensively documented in the reviewed literature, its structural features as an aromatic aldehyde suggest its potential utility in various established multicomponent reactions.

One of the most prominent examples of a multicomponent reaction involving aromatic aldehydes is the Biginelli reaction. nih.govjmchemsci.com This reaction, first reported by Pietro Biginelli in 1893, is a one-pot cyclocondensation of an aromatic aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to afford 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs (DHPMs). nih.govjmchemsci.comunair.ac.id These heterocyclic scaffolds are of significant interest due to their diverse pharmacological activities. kashanu.ac.ir

The general mechanism of the Biginelli reaction is believed to initiate with the acid-catalyzed condensation of the aromatic aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the enolate of the β-ketoester to the iminium ion. Subsequent cyclization via intramolecular condensation and dehydration yields the final dihydropyrimidine (B8664642) product. researchgate.net Various catalysts, including Brønsted and Lewis acids, have been employed to improve the efficiency of the Biginelli reaction. kashanu.ac.irresearchgate.net

Given the established reactivity of a wide range of substituted aromatic aldehydes in the Biginelli reaction, it is highly probable that this compound could serve as the aldehyde component in this transformation. The reaction would proceed by combining this compound with a β-ketoester and urea or thiourea in the presence of a suitable catalyst.

The following table outlines a hypothetical Biginelli reaction involving this compound based on general procedures for this transformation. unair.ac.idbeilstein-journals.org

Table 1: Hypothetical Biginelli Reaction of this compound

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst (Example) | Solvent (Example) | Product |

| This compound | Ethyl acetoacetate | Urea | p-Toluenesulfonic acid | Ethanol | 4-(3-(Benzyloxy)-4-methylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester |

| This compound | Ethyl acetoacetate | Thiourea | Hydrochloric acid | Acetonitrile (B52724) | 4-(3-(Benzyloxy)-4-methylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester |

In the context of cascade or domino reactions, an initial transformation involving the aldehyde functionality of this compound could trigger a series of subsequent intramolecular or intermolecular reactions. iupac.orgnih.gov For instance, a Knoevenagel condensation of this compound with an active methylene compound could generate an electron-deficient alkene, which could then participate in a subsequent Michael addition or a Diels-Alder reaction within the same pot. iupac.org

While the direct application of this compound in cascade, domino, and multicomponent reactions has not been explicitly detailed in published research, its inherent reactivity as an aromatic aldehyde strongly supports its potential as a valuable substrate in these powerful synthetic methodologies for the construction of complex and potentially biologically active molecules. Further research is warranted to explore and confirm its utility in these advanced synthetic strategies.

Advanced Applications in Complex Molecular Architectures and Materials Science

Role as an Intermediate in Heterocyclic Compound Synthesis

The aldehyde functional group of 3-(Benzyloxy)-4-methylbenzaldehyde is a key reactive site that enables its participation in a variety of cyclization and condensation reactions to form heterocyclic compounds. These structures are foundational to many areas of chemical and pharmaceutical science.

The primary route through which this aldehyde serves as a heterocyclic precursor is via the formation of a Schiff base . This reaction involves the condensation of the aldehyde with a primary amine, resulting in an imine or azomethine group (-C=N-). This imine can then undergo further intramolecular reactions or serve as a reactive handle for subsequent cyclizations. For instance, reactions with compounds containing additional nucleophilic groups, such as hydrazides or thiosemicarbazides, can lead to the formation of five- or six-membered heterocycles.

Research on analogous benzaldehyde (B42025) derivatives demonstrates their utility in constructing a diverse range of heterocyclic systems. For example, substituted benzaldehydes are crucial in synthesizing thiadiazole and quinoline (B57606) derivatives. researchgate.netnih.gov In one-pot, multi-component reactions, various benzaldehydes react with other reagents to form complex heterocyclic frameworks like 1-aryl-1,2-dihydrobenzo[f]quinolin-3(4H)-one derivatives. researchgate.net Similarly, N-tosyl hydrazones can react with phthalaldehyde derivatives in the presence of N-heterocyclic carbene catalysts to produce phthalidyl sulfonohydrazones. nih.gov

Given this precedent, this compound is an ideal candidate for creating novel heterocyclic structures. The electronic properties conferred by the electron-donating methyl group and the bulky, yet potentially flexible, benzyloxy group can influence the reactivity of the aldehyde and the stability of the resulting heterocyclic products.

Table 1: Examples of Heterocyclic Syntheses Using Benzaldehyde Derivatives

| Benzaldehyde Derivative | Reactant(s) | Resulting Heterocycle | Reference |

| Various Substituted Benzaldehydes | 2-Amino-5-substituted-1,3,4-thiadiazole | Benzaldehyde derivatives containing 1,3,4-thiadiazole | researchgate.net |

| Phthalaldehyde | N-Tosyl Hydrazones | Phthalidyl Sulfonohydrazones | nih.gov |

| Substituted Alkynyl Aldehydes | Various Amines | Quinolines, Pyridines, Pyrroles | nih.gov |

| Salicylaldehyde (B1680747) Derivatives | Aminoguanidine | Tridentate N,N,O-donor ligand complexes | researchgate.net |

Precursor for Analogs of Natural Products

Natural products and their analogs are a cornerstone of drug discovery and development. The structural complexity of this compound makes it a valuable starting material for the synthesis of modified natural products, where the benzyloxy group can act as a protective group for a phenol (B47542) or introduce specific steric and electronic features.

A significant example is the use of the closely related 3-benzyloxybenzaldehyde in the synthesis of silybin (B1146174) analogs. sigmaaldrich.com Silybin is a natural flavonolignan with known biological activities, and its synthetic analogs are explored for enhanced therapeutic properties, such as anticancer effects targeting tubulin. sigmaaldrich.com The synthesis of these analogs often involves multi-step sequences where the benzaldehyde moiety is transformed into a key part of the final molecular scaffold.

Furthermore, compounds with a similar substitution pattern, such as methyl 4-(benzyloxy)-3-methoxybenzoate , have been identified as crucial intermediates in the synthesis of the antineoplastic drug Cediranib. nih.gov This highlights the utility of the benzyloxy group in the construction of complex, biologically active molecules. The synthesis of such compounds often requires careful strategic planning where the benzyloxy group can be retained or cleaved at a later stage to reveal a hydroxyl group, which is a common feature in many natural products.

The presence of the methyl group in this compound adds another layer of utility, allowing for the creation of analogs with modified pharmacokinetic or pharmacodynamic profiles compared to their non-methylated counterparts.

Contributions to Material Science Precursor Development

The reactivity of the aldehyde group, combined with the influence of its substituents, allows this compound to be a precursor for functional polymers and materials. The aldehyde can participate in polymerization reactions or be used to functionalize existing polymer backbones.

Research has shown that substituted benzaldehydes can be copolymerized with monomers like phthalaldehyde to create functional polymers. acs.orgresearchgate.net This approach allows for the introduction of specific side-chain functionalities into the polymer structure, which can be used to tune the material's properties or for subsequent chemical modifications. The electronics of the benzaldehyde substituent have been shown to correlate with the reactivity in such copolymerizations. acs.org In this context, the electron-donating methyl group and the benzyloxy group of this compound would be expected to influence the polymerization process and the characteristics of the resulting copolymer.

Another area of application is the creation of benzaldehyde-functionalized polymers , which can self-assemble into complex nanostructures like vesicles. nih.govnih.gov These reactive polymers can be cross-linked or further functionalized, for example, to attach fluorescent labels. nih.gov Such materials have potential applications in drug delivery and diagnostics.

Moreover, benzaldehyde itself has been employed in the selective aerobic functionalization of polyethylene, a commodity plastic, to install carbonyl groups on the polymer chain. rsc.org This process opens up pathways for upcycling plastic waste into more valuable functional materials. The specific substitution pattern of this compound could offer unique advantages in this type of post-synthesis modification, potentially influencing the reaction's efficiency and the properties of the modified polyethylene.

Table 2: Applications of Functionalized Benzaldehydes in Materials Science

| Application | Benzaldehyde Type | Resulting Material/Product | Key Finding | Reference |

| Copolymerization | Electron-deficient Benzaldehydes | Phthalaldehyde–benzaldehyde copolymers | Reactivity correlates with Hammett values of the benzaldehyde. | acs.org |

| Polymer Vesicles | Benzaldehyde-functionalized block copolymers | Reactive polymer vesicles | Aldehyde groups allow for crosslinking and functionalization. | nih.govnih.gov |

| Polymer Functionalization | Benzaldehyde | Carbonyl-functionalized polyethylene | A method for upcycling waste plastics into functional polymers. | rsc.org |

Design and Synthesis of Chemosensors and Ligands

The ability of the aldehyde group to form Schiff bases is extensively utilized in the design of chemosensors and ligands for metal ion detection. The resulting imine nitrogen, often in conjunction with a nearby hydroxyl or other donor group, can act as a specific binding site for metal ions.

The synthesis of a thiosemicarbazone from 4-benzyloxybenzaldehyde demonstrates the creation of a chelating agent capable of forming a complex with Cd(II) ions. mdpi.com This ligand, containing sulfur and nitrogen donor atoms, highlights how the benzyloxybenzaldehyde scaffold can be readily converted into a selective metal-binding molecule.

Similarly, Schiff bases derived from salicylaldehyde and its derivatives are widely reported as fluorescent chemosensors. researchgate.netnih.gov The sensing mechanism often involves processes like excited-state intramolecular proton transfer (ESIPT), which can be modulated by the binding of a metal ion to the Schiff base ligand. nih.gov The coordination with a metal ion, such as Al³⁺, can inhibit the ESIPT process, leading to a "turn-on" fluorescent response. nih.govnih.gov

This compound is an excellent candidate for developing new chemosensors. The condensation of this aldehyde with various amino-functionalized fluorophores could yield a new class of sensors. The benzyloxy group, being relatively bulky, could influence the binding pocket's geometry, potentially enhancing selectivity for specific metal ions. The electronic nature of the substituents on the phenyl ring is known to affect the photophysical properties of the resulting Schiff base, allowing for the fine-tuning of the sensor's response.

Table 3: Chemosensors and Ligands Derived from Benzaldehyde Derivatives

| Precursor Aldehyde | Reactant | Target Analyte | Sensing Principle | Reference |

| 4-Benzyloxybenzaldehyde | 4-Methyl-3-thiosemicarbazide | Cd(II) | Chelation | mdpi.com |

| 5-Methyl Salicylaldehyde | Nitrogen-containing heterocycles | Al³⁺ | Turn-on fluorescence (ESIPT inhibition) | nih.gov |

| Salicylaldehyde | Naphthalimide derivatives | Metal ions | Solid-state fluorescence | rsc.org |

| Substituted Benzaldehydes | 2-Hydroxy-5-iodobenzoic acid hydrazide | α-Glucosidase (Enzyme) | Enzyme inhibition | mdpi.com |

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons within a molecule. Based on the structure of 3-(Benzyloxy)-4-methylbenzaldehyde, a predictable ¹H NMR spectrum can be described. The spectrum would exhibit signals corresponding to the aldehydic proton, the aromatic protons on both the benzaldehyde (B42025) and benzyl (B1604629) rings, the methylene (B1212753) protons of the benzyl group, and the methyl protons.

The aldehydic proton is expected to appear as a singlet at a significantly downfield chemical shift, typically in the range of 9.8-10.0 ppm, due to the strong deshielding effect of the carbonyl group. The protons of the benzyl group's CH₂ linker would present as a singlet around 5.1 ppm. The methyl group attached to the benzaldehyde ring would also be a singlet, found much further upfield at approximately 2.2 ppm. The aromatic regions would be more complex, with the five protons of the monosubstituted benzyl ring appearing in the 7.3-7.5 ppm range and the three protons of the trisubstituted benzaldehyde ring appearing between 7.0-7.7 ppm, with splitting patterns dictated by their coupling to adjacent protons.

Table 1: Predicted ¹H NMR Data for this compound (Note: Data is predicted based on theoretical principles as specific experimental spectra were not located in the searched sources.)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~9.95 | Singlet (s) | 1H | Aldehyde (-CHO) |

| ~7.65 | Multiplet (m) | 2H | Aromatic (H-2, H-6) |

| ~7.40 | Multiplet (m) | 5H | Benzyl Aromatic (H-2' to H-6') |

| ~7.25 | Doublet (d) | 1H | Aromatic (H-5) |

| ~5.15 | Singlet (s) | 2H | Methylene (-OCH₂Ph) |

| ~2.25 | Singlet (s) | 3H | Methyl (-CH₃) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbonyl carbon of the aldehyde group is the most deshielded, expected to appear around 192 ppm. The aromatic carbons would resonate in the typical range of 110-160 ppm. The benzylic ether methylene carbon (-OCH₂Ph) signal is anticipated around 70 ppm, while the methyl carbon (-CH₃) would be found at the most upfield position, near 20 ppm.

Table 2: Predicted ¹³C NMR Data for this compound (Note: Data is predicted based on theoretical principles as specific experimental spectra were not located in the searched sources.)

| Chemical Shift (δ, ppm) | Assignment |

| ~192.0 | Aldehyde (C=O) |

| ~160.0 | Aromatic (C-3) |

| ~138.0 | Aromatic (C-4) |

| ~136.5 | Aromatic (C-1') |

| ~132.0 | Aromatic (C-1) |

| ~130.0 | Aromatic (C-5) |

| ~128.7 | Aromatic (C-3', C-5') |

| ~128.2 | Aromatic (C-4') |

| ~127.5 | Aromatic (C-2', C-6') |

| ~127.0 | Aromatic (C-6) |

| ~112.0 | Aromatic (C-2) |

| ~70.5 | Methylene (-OCH₂Ph) |

| ~16.5 | Methyl (-CH₃) |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. Current time information in Apache County, US. In this compound, COSY would show correlations between the coupled protons on the aromatic rings, confirming their relative positions. For instance, correlations between H-5 and H-6 on the benzaldehyde ring would be expected. Current time information in Apache County, US.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms. Each CH, CH₂, and CH₃ group would produce a cross-peak connecting the ¹H and ¹³C chemical shifts of the involved atoms. This allows for the direct assignment of a carbon signal based on its attached, and often more easily assigned, proton. For example, the proton signal at ~2.25 ppm would correlate with the carbon signal at ~16.5 ppm, confirming both as the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). Current time information in Apache County, US. It is particularly crucial for identifying and assigning quaternary (non-protonated) carbons. For this compound, the aldehydic proton (~9.95 ppm) would show HMBC correlations to the aromatic carbons C-1, C-2, and C-6. The methylene protons (~5.15 ppm) would show a key correlation to the aromatic C-3, confirming the position of the benzyloxy group.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides invaluable information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures molecular mass with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of a compound's elemental formula, serving as a definitive confirmation of its identity. For this compound (C₁₅H₁₄O₂), the theoretical exact mass can be calculated. HRMS analysis would be expected to yield a measured mass that matches this theoretical value, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum would also provide structural information; a characteristic fragment would be the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, resulting from the cleavage of the benzyl group.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Vibrational and electronic spectroscopies provide complementary information regarding the functional groups and conjugated systems within a molecule.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Specific functional groups absorb at characteristic frequencies. For this compound, the IR spectrum would be dominated by a strong, sharp absorption band for the aldehyde carbonyl (C=O) stretch, expected around 1690-1710 cm⁻¹. Other key signals would include C-O-C stretching vibrations for the ether linkage around 1250 cm⁻¹ and 1050 cm⁻¹, as well as aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. Compounds with conjugated systems, such as the aromatic rings and carbonyl group in this compound, absorb UV or visible light to promote electrons to higher energy orbitals. The UV-Vis spectrum would be expected to show absorption maxima (λ_max) characteristic of the benzaldehyde chromophore, likely corresponding to π→π* and n→π* transitions.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is a powerful non-destructive technique used to determine the atomic and molecular structure of a crystal. By irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern, researchers can elucidate the crystal lattice parameters, space group, and precise arrangement of atoms within the molecule.

While specific crystallographic data for this compound is not available in the reviewed literature, the analysis would follow established principles. The compound, if obtained in a suitable crystalline form, would be analyzed to determine its unit cell dimensions (a, b, c), cell angles (α, β, γ), and crystal system.

For illustrative purposes, the crystallographic data for a structurally related compound, 4-(Benzyloxy)benzaldehyde (C₁₄H₁₂O₂), reveals an orthorhombic crystal system. nih.gov Such an analysis for this compound would provide definitive proof of its three-dimensional structure and intermolecular packing in the solid state.

Table 1: Example Crystallographic Data for the Related Compound 4-(Benzyloxy)benzaldehyde nih.gov

| Parameter | Value |

| Chemical Formula | C₁₄H₁₂O₂ |

| Crystal System | Orthorhombic |

| a (Å) | 11.4772 (11) |

| b (Å) | 12.9996 (12) |

| c (Å) | 7.2032 (6) |

| V (ų) | 1074.71 (17) |

| Z | 4 |

| Radiation type | Mo Kα |

| Temperature (K) | 123 |

Chromatographic Techniques in Research Purification and Purity Assessment

Chromatographic methods are indispensable in modern chemical research for both the purification of products and the assessment of their purity. Techniques like HPLC and GC-MS are routinely used to separate the target compound from unreacted starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) in Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis of non-volatile and thermally sensitive compounds like this compound. It is employed to determine the purity of a sample and to quantify its concentration in a given solution.

In a typical application, a reversed-phase HPLC method would be developed. epa.govresearchgate.net This involves using a nonpolar stationary phase (like a C18 column) and a polar mobile phase. epa.govgoogle.com The separation is based on the differential partitioning of the analyte between the two phases. For this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and a phosphate (B84403) buffer would likely provide effective separation. researchgate.netgoogle.com Detection is commonly achieved using a UV detector, set at a wavelength where the benzaldehyde derivative exhibits strong absorbance, such as 254 nm. epa.govresearchgate.net

By comparing the retention time of the main peak in the sample chromatogram to that of a pure standard, the compound's identity can be confirmed. The area under the peak is proportional to the concentration, allowing for precise quantification against a calibration curve generated from standards of known concentration. researchgate.net This method is crucial for establishing the purity profile of a synthesized batch.

Table 2: Typical HPLC Parameters for Analysis of Benzaldehyde Derivatives

| Parameter | Description | Reference |

| Column | Reversed-phase C18, (e.g., 250 mm x 4.6 mm, 5 µm) | epa.govresearchgate.net |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water/Buffer | researchgate.netgoogle.com |

| Flow Rate | 1.0 - 1.2 mL/min | researchgate.netgoogle.com |

| Detection | UV at 254 nm | epa.govresearchgate.net |

| Temperature | 40 °C | google.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is exceptionally useful for monitoring the progress of a chemical reaction, identifying components in a mixture, and analyzing volatile compounds.

To monitor a reaction producing this compound, small aliquots of the reaction mixture would be withdrawn at different time intervals, quenched, and analyzed by GC-MS. The components are separated in the GC column based on their boiling points and polarity, and then ionized and fragmented in the mass spectrometer.

The resulting mass spectrum provides a molecular fingerprint. For this compound (Molecular Weight: 226.28 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 226. Key fragmentation patterns for aromatic ethers and aldehydes would also be observed. whitman.edulibretexts.orgmiamioh.edu Expected fragments include:

m/z = 225: From the loss of a hydrogen atom (M-1), a common fragmentation for aldehydes. libretexts.org

m/z = 197: From the loss of the aldehyde group (M-CHO). libretexts.org

m/z = 91: A very prominent peak corresponding to the stable tropylium cation (C₇H₇⁺), formed by the cleavage of the benzylic ether bond. whitman.edu

m/z = 135: From the remaining substituted benzaldehyde fragment after cleavage of the benzyl group.

By tracking the disappearance of starting material peaks and the appearance of the product peak (m/z = 226), researchers can determine when the reaction is complete.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique that determines the mass percentages of carbon, hydrogen, and other elements (like nitrogen or sulfur) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's proposed empirical formula. This comparison is critical for confirming the elemental composition and, by extension, the empirical formula of a newly synthesized substance.

For this compound, the molecular formula is C₁₅H₁₄O₂. The theoretical elemental composition is calculated based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and oxygen (15.999 u). The results of this analysis must fall within a narrow margin of error (typically ±0.4%) of the theoretical values to validate the compound's empirical formula. researchgate.net

**Table 3: Theoretical Elemental Composition of this compound (C₁₅H₁₄O₂) **

| Element | Atomic Weight (u) | Number of Atoms | Total Mass (u) | Mass Percent (%) |

| Carbon (C) | 12.011 | 15 | 180.165 | 79.62% |

| Hydrogen (H) | 1.008 | 14 | 14.112 | 6.24% |

| Oxygen (O) | 15.999 | 2 | 31.998 | 14.14% |

| Total | 226.275 | 100.00% |

Microscopic Techniques for Morphological Characterization (e.g., FESEM)

Microscopic techniques are used to visualize the surface topography, morphology, and size of a solid material. Field Emission Scanning Electron Microscopy (FESEM) is an advanced form of SEM that uses a field emission gun as its electron source, which provides a much brighter and more coherent electron beam. youtube.com This results in significantly higher resolution imaging, making it possible to observe nanoscale features. blue-scientific.com

If this compound is prepared as a crystalline solid or a powder, FESEM can be used to study its morphology. researchgate.net The analysis would reveal the shape of the crystals (e.g., needles, plates, rods), their size distribution, and the texture of their surfaces. acs.org High-resolution FESEM images can show fine details such as crystal growth steps, surface defects, or aggregation of smaller particles. youtube.com This morphological information is valuable as the physical properties of a solid can be influenced by its crystal habit and particle size. The technique operates by scanning the sample with a focused beam of electrons, and detectors collect secondary electrons emitted from the sample's surface to form an image of its topography. youtube.com

Future Research Directions and Emerging Trends

Development of More Sustainable and Atom-Economical Synthetic Routes

A primary goal in modern organic chemistry is the development of synthetic pathways that are both sustainable and atom-economical. Atom economy, a concept central to green chemistry, focuses on maximizing the incorporation of atoms from reactants into the final product, thereby minimizing waste. jocpr.com

The conventional synthesis of 3-(Benzyloxy)-4-methylbenzaldehyde typically involves the Williamson ether synthesis, reacting 3-hydroxy-4-methylbenzaldehyde (B1330486) with a benzyl (B1604629) halide (like benzyl chloride or benzyl bromide) in the presence of a base. While effective, this method has a moderate atom economy as it generates salt byproducts.

Future research is geared towards improving this process. One area of exploration is the use of alternative benzylating agents or catalytic systems that can proceed with higher efficiency and generate less waste. For instance, processes that utilize catalytic amounts of reagents instead of stoichiometric ones are highly desirable. rsc.org Another green approach could involve the direct synthesis from more fundamental precursors using organocatalysis, a strategy that has been successfully employed for producing other benzaldehyde (B42025) derivatives like p-methyl benzaldehyde from acetaldehyde. nih.govnih.govresearchgate.net Such methods, if adapted, could significantly reduce the environmental footprint of the synthesis.

Table 1: Comparison of Atom Economy in Synthetic Routes

| Synthetic Route | Reactants | Main Product | Byproducts | Theoretical Atom Economy | Sustainability Aspect |

|---|---|---|---|---|---|

| Traditional Williamson Ether Synthesis | 3-hydroxy-4-methylbenzaldehyde, Benzyl bromide, Base (e.g., K₂CO₃) | This compound | KBr, KHCO₃, H₂O | < 100% | Generates inorganic salt waste. |

| Hypothetical Catalytic Route | 3-hydroxy-4-methylbenzaldehyde, Benzyl alcohol | this compound | H₂O | ~92% | Water is the only byproduct, representing a much greener alternative. |

Strategies that exhibit 100% atom economy, such as addition reactions, are the ideal standard in green chemistry. rsc.org While not always feasible, striving for higher atom economy through catalytic cycles and waste minimization remains a key research direction. jocpr.com

Exploration of Novel Catalytic Systems for Transformations

The aldehyde and benzyloxy functional groups in this compound make it a versatile substrate for various chemical transformations. Future research will likely focus on employing novel catalytic systems to achieve these transformations with greater efficiency and selectivity.

One promising area is photocatalysis. Novel photocatalysts, such as diazabenzacenaphtheniums (N-BAPs), have been developed for the multi-electron reduction of carbonyl groups under visible light and aqueous conditions. ims.ac.jp Applying such systems to this compound could enable its selective reduction to the corresponding alcohol under mild, environmentally friendly conditions.

Another avenue involves the use of advanced hydrogenation catalysts. Amphiphilic resin-dispersed palladium nanoparticles have proven effective for the transfer hydrogenation of aldehydes in water, which serves as both the solvent and hydrogen donor. ims.ac.jp This technology could be applied to the reduction of the aldehyde in this compound or the hydrogenolysis of the protective benzyl group. The ability to reuse these heterogeneous catalysts adds to the sustainability of the process. ims.ac.jp Metal-free organic catalysts are also gaining traction for their ability to catalyze dehydrogenation reactions, presenting another potential pathway for transformations. nih.gov

Table 2: Novel Catalytic Systems and Potential Applications

| Catalytic System | Catalyst Type | Key Features | Potential Transformation of this compound |

|---|---|---|---|

| Diazabenzacenaphthenium (N-BAP) | Photocatalyst | Visible-light mediated, operates in aqueous conditions. ims.ac.jp | Selective reduction of the aldehyde group to an alcohol. |

| Palladium Nanoparticles | Heterogeneous Metal Catalyst | Amphiphilic resin-dispersed, reusable, uses water as a hydrogen source. ims.ac.jp | Transfer hydrogenation of the aldehyde or hydrogenolysis of the benzyl ether. |

| Organocatalysts (e.g., Amines) | Metal-Free Catalyst | Avoids toxic heavy metals, can catalyze dehydrogenation. nih.govresearchgate.net | Potential use in condensation reactions or other C-C bond-forming transformations. |

These emerging catalytic methods offer pathways to new derivatives and intermediates, expanding the chemical space accessible from this compound.

Expanded Utility in the Synthesis of Optoelectronic Materials

The structural motifs within this compound, including its aromatic rings and carbonyl group, are features commonly found in organic molecules used in materials science. An emerging trend is the exploration of such compounds as building blocks for novel optoelectronic materials.

Derivatives of similar benzyloxybenzaldehydes have been used as ligands to create metal complexes with interesting properties. For example, a ligand synthesized from 4-benzyloxybenzaldehyde was used to form a Cadmium(II) complex, which was characterized for its spectroscopic properties. mdpi.com This suggests that this compound could similarly be functionalized to create ligands for coordination complexes, which may exhibit useful photoluminescent or electronic behaviors.

Furthermore, the synthesis of advanced nanomaterials, such as perovskite quantum dots, is highly sensitive to the chemical precursors used. rsc.org Flow chemistry platforms have been instrumental in studying how precursor mixing affects the optoelectronic properties of these materials. rsc.org Future research could investigate derivatives of this compound as precursors or capping agents in the synthesis of quantum dots or other nanomaterials, where its structure could influence the material's stability and electronic characteristics.

Integration with Automated Synthesis and Flow Chemistry Platforms

The shift from traditional batch processing to continuous flow chemistry is revolutionizing chemical manufacturing. polimi.it Flow chemistry offers superior control over reaction parameters like temperature and mixing, leading to improved reproducibility, safety, and scalability. syrris.comresearchgate.net

The synthesis of this compound is well-suited for adaptation to a flow chemistry platform. Reactants could be continuously pumped through a heated microreactor, allowing for precise control over the reaction time and temperature, potentially increasing yield and purity while minimizing reaction time. researchgate.net Automated platforms can integrate both batch and flow steps, allowing for complex, multi-step syntheses to be performed with minimal manual intervention. rsc.org

This integration offers significant advantages for both laboratory-scale research and large-scale production. For research, automated flow systems enable rapid optimization of reaction conditions. syrris.com For manufacturing, they provide a more consistent and efficient process. rsc.org As these technologies become more accessible, their application to the synthesis and subsequent transformations of this compound is a key area for future development. polimi.itrsc.org

Q & A

Q. Basic

- IR Spectroscopy : The aldehyde C=O stretch appears near 1700 cm⁻¹, while the benzyl ether C-O-C vibration is observed at ~1250 cm⁻¹ .

- NMR : NMR shows a singlet for the aldehyde proton (~10 ppm), aromatic protons as multiplets (6.5–8.0 ppm), and a benzyloxy CH₂ group at ~5.1 ppm. NMR confirms the aldehyde carbon at ~190 ppm .

- HPLC/GC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) and GC-MS using non-polar columns (e.g., DB-5) ensure purity (>95%) and structural validation .

How do substituent positions (e.g., benzyloxy vs. methoxy) influence the compound’s reactivity in cross-coupling reactions?

Advanced

The benzyloxy group at the 3-position acts as an electron-donating group, activating the aromatic ring toward electrophilic substitution. In contrast, methoxy groups (e.g., at the 4-position) can sterically hinder coupling reactions like Suzuki-Miyaura. Studies show:

- Ortho-substituents reduce coupling efficiency due to steric effects, while para-substituents enhance electronic activation .

- Computational models (DFT) predict higher reactivity for 3-benzyloxy-4-methyl derivatives compared to 4-methoxy analogs in Pd-catalyzed reactions .

What computational approaches are used to predict the compound’s interactions with biological targets (e.g., enzymes or DNA)?

Q. Advanced

- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to targets like topoisomerase II or DNA grooves. Substituent positioning (e.g., benzyloxy at 3-position) enhances π-π stacking with DNA bases .

- QSAR Studies : Hammett constants (σ) of substituents correlate with antimicrobial activity, where electron-withdrawing groups (e.g., -NO₂) reduce potency compared to electron-donating benzyloxy groups .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories, identifying key hydrogen bonds with catalytic residues (e.g., Asp86 in β-lactamase) .

How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

Advanced

Discrepancies often arise from assay variability or substituent differences :

Standardized Assays : Use CLSI guidelines for antimicrobial testing (e.g., MIC values) and NCI-60 cell lines for anticancer profiling to ensure reproducibility .

Metabolite Analysis : LC-MS/MS identifies active metabolites (e.g., demethylated derivatives) that may contribute to observed effects .

Structural Modifications : Compare analogs (e.g., 3-benzyloxy vs. 4-benzyloxy isomers) to isolate substituent-specific effects. For example, 3-substituted derivatives show stronger DNA intercalation due to optimal steric alignment .

What strategies mitigate side reactions during functionalization of the aldehyde group?

Q. Advanced

- Protection : Convert the aldehyde to an acetal (e.g., using ethylene glycol and TsOH) before performing nucleophilic substitutions or Grignard reactions .

- Low-Temperature Conditions : Perform reactions at –78°C (dry ice/acetone bath) to prevent aldol condensation or oxidation side reactions .

- Catalytic Systems : Use Pd/Cu catalysts for selective Sonogashira coupling without aldehyde interference .

How does the compound’s stability under varying pH and temperature conditions impact storage and experimental design?

Q. Advanced

- pH Sensitivity : The benzyl ether hydrolyzes under strongly acidic (pH < 2) or basic (pH > 10) conditions. Store in neutral buffers (pH 6–8) at –20°C .

- Thermal Degradation : TGA analysis shows decomposition above 150°C. Avoid prolonged heating in solution (>50°C) to prevent aldehyde oxidation .

- Light Exposure : UV-Vis spectra indicate photodegradation after 48 hours under UV light. Use amber vials and inert atmospheres (N₂) for long-term stability .

What are the limitations of current synthetic methods, and how can they be addressed for scalable production?

Q. Advanced

- Low Yields in Oxidation Steps : MnO₂-mediated oxidation gives <60% yields. Alternative methods like TEMPO/NaClO or flow chemistry (residence time: 5 min) improve yields to >85% .

- Benzylation Selectivity : Competing O- vs. C-alkylation is minimized using phase-transfer catalysts (e.g., tetrabutylammonium bromide) .

- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact and simplify purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.